3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
This compound belongs to the isoflavonoid O-glycosides, characterized by a chromen-4-one core substituted with a phenyl group and a glycosyl unit. Key structural features include:
- Chromen-4-one backbone: A flavonoid-derived structure with a ketone group at position 4.
- 3-(3-Hydroxy-5-methoxyphenyl) substituent: Aromatic ring with hydroxyl and methoxy groups at positions 3 and 5, respectively.
- Glycosylation at position 7: A glucose-like moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) attached via an ether linkage.
This compound is structurally related to bioactive flavonoids, which are known for antioxidant, anti-inflammatory, and estrogenic properties.
Properties
IUPAC Name |
3-(3-hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-13-5-10(4-11(24)6-13)15-9-30-16-7-12(2-3-14(16)18(15)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZAWANLDLVWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced via selective hydroxylation and methylation reactions.
Glycosylation: The attachment of the oxan-2-yl moiety is typically achieved through glycosylation reactions using glycosyl donors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized and utilized in different applications.
Scientific Research Applications
3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and its ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The 3-hydroxy-5-methoxyphenyl group in the target compound distinguishes it from analogs with simpler substituents (e.g., 4-hydroxyphenyl in or 3,4-dihydroxyphenyl in ). Methoxy groups enhance lipophilicity, while hydroxyl groups improve radical-scavenging capacity .
- Prenylated derivatives (e.g., ) exhibit higher cytotoxicity due to increased membrane permeability .
Glycosylation Patterns :
- Glycosylation at position 7 (target compound) versus position 3 () alters metabolic stability. 7-O-glycosides are more resistant to gut microbiota hydrolysis, enhancing systemic absorption .
- Complex glycosyl chains (e.g., with a trihydroxyoxan unit) increase molecular weight (>500 g/mol) but reduce bioavailability compared to simpler glycosides .
Bioactivity :
- Compounds with multiple hydroxyl groups (e.g., 3,4-dihydroxyphenyl in ) show superior antioxidant activity due to enhanced electron donation .
- Methoxy groups (e.g., 5-methoxy in ) may reduce antioxidant capacity but improve receptor-binding specificity, as seen in estrogenic isoflavones .
Research Findings and Implications
- Antioxidant Activity : The target compound’s 3-hydroxy-5-methoxyphenyl group balances lipophilicity and radical scavenging, though it is less potent than dihydroxyphenyl analogs .
- Glycosylation Impact : The glucose-like glycosyl unit in the target compound enhances solubility, making it a candidate for oral delivery systems .
- Structural Isomerism: Positional differences in glycosylation (e.g., 7-O vs.
Biological Activity
The compound 3-(3-hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, also known as a flavonoid derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The compound belongs to the flavonoid class and features a complex structure characterized by multiple hydroxyl groups and a chromone backbone. The molecular formula is , indicating a substantial number of functional groups that contribute to its biological activity.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant scavenging activity against free radicals. The presence of hydroxyl groups enhances its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS).
Table 1: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| 3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | 25 | |
| Quercetin | 15 | |
| Curcumin | 30 |
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated a reduction in these cytokines in activated macrophages when treated with the flavonoid. This suggests its potential use in inflammatory conditions.
Case Study: Inhibition of Inflammation
A study conducted on LPS-stimulated macrophages showed that treatment with the compound reduced the levels of inflammatory markers significantly compared to control groups. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Neuroprotective Properties
Neuroprotection is another promising aspect of this compound. It has been shown to enhance neurogenesis and synaptic plasticity in neuronal cultures.
Table 2: Neuroprotective Effects
In animal models, administration of this flavonoid resulted in improved cognitive functions and memory retention, likely due to its ability to modulate neurotrophic factors.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The electron-donating ability of hydroxyl groups neutralizes free radicals.
- Anti-inflammatory Pathways : Inhibition of NF-kB and MAPK pathways reduces the expression of inflammatory mediators.
- Neuroprotective Signaling : Activation of CREB and increased BDNF expression promote neuronal survival and growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
